2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
Overview
Description
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H10F3N3O4. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by the presence of nitro groups at positions 2 and 6, a propyl group attached to the nitrogen atom, and a trifluoromethyl group at position 4 on the aniline ring.
Preparation Methods
The synthesis of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves nitration and alkylation reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by the alkylation of the resulting dinitro compound with propyl halides under basic conditions to attach the propyl group to the nitrogen atom . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the trifluoromethyl group can be replaced by other substituents under appropriate conditions.
Common reagents for these reactions include hydrogen gas, metal hydrides, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline has several scientific research applications:
Agriculture: It is used as a herbicide to control the growth of weeds by inhibiting root development and interrupting mitosis.
Chemistry: The compound is used in various chemical synthesis processes as an intermediate for the production of other chemicals.
Biology and Medicine: Research studies have explored its interactions with biological molecules, such as DNA, to understand its potential effects and applications in medicine.
Industry: It is used in the production of other industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with cellular components. In agricultural applications, it inhibits root development by interfering with mitosis, preventing the proper formation of microtubules. This action disrupts cell division and ultimately leads to the death of the target weeds . The molecular targets and pathways involved include the inhibition of tubulin polymerization, which is essential for cell division.
Comparison with Similar Compounds
2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
Profluralin: Another dinitroaniline herbicide with similar applications in agriculture.
2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline: A compound with a methyl group instead of a propyl group, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it suitable for particular applications in agriculture and research.
Properties
IUPAC Name |
2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O4/c1-2-3-14-9-7(15(17)18)4-6(10(11,12)13)5-8(9)16(19)20/h4-5,14H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXIZJPWGJDHKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174840 | |
Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2077-99-8 | |
Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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